Ethyl 2-phenyl-2-piperidinoacetate
Overview
Description
Ethyl 2-phenyl-2-piperidinoacetate is a compound that is related to various piperidine derivatives with potential applications in medicinal chemistry. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and its derivatives are known for their presence in various pharmacologically active molecules. The ethyl 2-phenyl-2-piperidinoacetate structure is not directly reported in the provided papers, but its synthesis and properties can be inferred from similar compounds discussed in the literature.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through multiple methods, including one-pot reactions. For instance, a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was synthesized using a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . Similarly, 2-piperidylacetohydrazides were reacted with various esters to produce tricyclic heterocycles, indicating the versatility of piperidine derivatives in forming complex structures .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt different conformations. For example, in the compound C30H24N2O·0.5C4H8O2, the piperidine ring adopts a chair conformation with phenyl rings equatorially oriented . Another related compound, ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate, also features a piperidine ring in a slightly distorted chair conformation . These structural details are crucial for understanding the chemical behavior and potential interactions of ethyl 2-phenyl-2-piperidinoacetate.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, leading to the formation of different products. For instance, when 2-piperidylacetohydrazides were reacted with ethyl acetoacetate, they afforded 3,4-dimethylpyrano[2,3-c]pyrazol(6)ones with the expulsion of ethyl 2-piperidylacetate . This indicates that ethyl 2-phenyl-2-piperidinoacetate could also participate in reactions that lead to the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. The crystal and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, is stabilized by hydrogen bonding and C-H...π interactions . These interactions can affect the compound's solubility, melting point, and overall stability. The presence of substituents like the ethyl group can also influence the orientation of the molecule and its interactions within the crystal lattice .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 3,4-Dihydropyridin-2(1H)-ones : A study by Krauze & Duburs (1999) describes the synthesis of 6-alkylthio-5-carbamoyl-3-cyano-4-phenyl-3,4-dihydropyridin-2(1H)-ones, involving ethyl benzylidenecyanoacetate and thiocarbamoylacetamide, with piperidine as a reagent.
Chiral Synthesis of Piperidine Derivatives : Lau et al. (2002) developed a large-scale chiral synthesis method for protected 2-substituted-4-oxo-piperidine derivatives, highlighting the importance of piperidine in creating stereochemically complex molecules (Lau et al., 2002).
Formation of 4-Phenyl-2-Butanone : In a study by Zhang (2005), the synthesis of 4-phenyl-2-butanone, a precursor for medical compounds, is described. This process involves ethyl ethanate and acetic acid, demonstrating the versatility of ethyl-based compounds in medicinal chemistry (Zhang, 2005).
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Activities : The study by Bodke & Sangapure (2003) presents the antibacterial and antifungal activities of benzofuro[3,2‐d]pyrimidines, synthesized using piperidine. This underlines the potential of piperidine derivatives in developing new antimicrobial agents (Bodke & Sangapure, 2003).
Anti-Acetylcholinesterase Inhibitors : Sugimoto et al. (1992) explored the structure-activity relationships of piperidine derivatives, which showed potent anti-acetylcholinesterase activity. This is significant in the context of treating neurodegenerative diseases like Alzheimer’s (Sugimoto et al., 1992).
Antinociceptive Activities : A study by Özkay et al. (2017) synthesized benzimidazole-piperidine derivatives to develop antinociceptive agents. This research contributes to the development of new pain management drugs (Özkay et al., 2017).
Future Directions
Piperidines, including Ethyl 2-phenyl-2-piperidinoacetate, are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
ethyl 2-phenyl-2-piperidin-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)14(13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSKYKDXQOBAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996957 | |
Record name | Ethyl phenyl(piperidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenyl-2-piperidinoacetate | |
CAS RN |
7550-06-3 | |
Record name | Ethyl α-phenyl-1-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7550-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidineacetic acid, alpha-phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl phenyl(piperidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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